Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the 1st position, and an ethyl ester group at the 3rd position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of a brominating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The bromination step is crucial for introducing the bromine atom at the 5th position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives.
Scientific Research Applications
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and fluorophenyl groups play a crucial role in binding to the active site of the target, thereby modulating its activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-iodo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-methyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The combination of the bromine and fluorophenyl groups enhances its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and biological studies .
Properties
Molecular Formula |
C12H10BrFN2O2 |
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Molecular Weight |
313.12 g/mol |
IUPAC Name |
ethyl 5-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
JFPGOJHTPZRKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Br)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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